molecular formula C11H13FN2O3 B2641696 tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate CAS No. 1446091-81-1

tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate

Cat. No.: B2641696
CAS No.: 1446091-81-1
M. Wt: 240.234
InChI Key: XXPVTUVMTHAICX-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate is a pyridine-based carbamate derivative featuring a fluorine atom at the 4-position, a formyl group at the 3-position, and a tert-butyl carbamate moiety at the 2-position of the pyridine ring. This compound is cataloged under CAS number 1446091-81-1 and MFCD number 28368512, with a reported purity of 95% .

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization in multi-step organic syntheses. The presence of a reactive formyl group at the 3-position makes this compound a versatile building block for pharmaceutical intermediates, particularly in the development of kinase inhibitors or fluorinated bioactive molecules. Its fluorine substituent enhances metabolic stability and bioavailability, aligning with trends in modern drug design .

Properties

IUPAC Name

tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPVTUVMTHAICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446091-81-1
Record name tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate typically involves the reaction of 4-fluoro-3-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : This compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit specific cancer cell lines and modulate signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, which is critical for developing new therapeutic agents targeting various diseases.

2. Pharmaceutical Development

  • Building Block for Drug Synthesis : It serves as an intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity.

3. Agricultural Chemistry

  • Agrochemical Formulation : The compound is utilized in developing safer pesticides and herbicides, contributing to environmentally friendly agricultural practices.

4. Material Science

  • Advanced Materials Production : It finds applications in creating polymers and coatings with improved durability and environmental resistance.

5. Analytical Chemistry

  • Reagent Usage : tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate is employed as a reagent in various analytical techniques for detecting and quantifying other compounds in complex mixtures.

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : It has shown potential in inhibiting growth in various cancer cell lines, with IC50 values demonstrating notable potency.
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting therapeutic benefits for chronic inflammatory conditions.

Case Studies and Research Findings

Study TypeFindings
In Vitro StudiesDemonstrated inhibition of cancer cell growth; significant IC50 values noted.
Enzyme Inhibition AssaysShowed promise as an enzyme inhibitor affecting cancer progression pathways.
Animal ModelsPreliminary studies indicated reduced tumor size and inflammatory markers following treatment.

Notable Research Examples

  • In Vitro Assays : Research has shown that this compound effectively inhibits the proliferation of specific cancer cell lines.
  • Enzyme Inhibition Studies : The compound has been tested against various enzymes linked to cancer pathways, demonstrating competitive inhibition.
  • Animal Model Studies : In vivo experiments have suggested that treatment leads to decreased tumor growth rates compared to control groups.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate and Analogues

Compound Name CAS Number Substituents Core Scaffold Purity Source
This compound 1446091-81-1 4-F, 3-CHO, 2-carbamate Pyridine 95%
tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate 4-Cl, 3-CHO, 2-carbamate Pyridine
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate 2442597-59-1 6-F, 4-CHO, 3-carbamate Pyridine 95%
tert-Butyl (2s,4r)-4-fluoro-2-formylpyrrolidine-1-carboxylate 1299466-02-6 4-F, 2-CHO, 1-carboxylate Pyrrolidine 95%
tert-Butyl (4-iodopyridin-2-yl)carbamate 1446016-70-8 4-I, 2-carbamate Pyridine

Key Observations:

  • Halogen Effects : Replacing fluorine with chlorine or iodine (e.g., 4-Cl or 4-I analogues) alters electronic properties and steric bulk, impacting reactivity in cross-coupling reactions .
  • Positional Isomerism: Shifting the fluorine and formyl groups (e.g., 6-F vs.
  • Scaffold Differences : Pyrrolidine-based carbamates (e.g., JG-7605) exhibit conformational rigidity compared to pyridine derivatives, affecting their utility in stereoselective syntheses .

Physicochemical Properties

  • Polarity: The formyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-substituted carbamates.
  • Stability : The Boc group provides hydrolytic stability under basic conditions but is cleavable under acidic conditions (e.g., TFA), a property shared across tert-butyl carbamates .
  • Fluorine Impact : Fluorine’s electronegativity improves metabolic stability and membrane permeability relative to chlorine or iodine analogues .

Biological Activity

tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C11H12FN2O3 and a molecular weight of 240.23 g/mol. Its structure includes a tert-butyl group, a formyl group, and a pyridine ring with a fluorine substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the formyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins, which may inhibit enzyme function or alter receptor signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme critical for neurotransmission. The inhibition of such enzymes can have implications in treating neurodegenerative diseases like Alzheimer's.

2. Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. It has been reported to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The fluorine atom's presence may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting a possible role in managing inflammatory conditions.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Enzyme InhibitionInhibits acetylcholinesterase
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of similar compounds showed that they could significantly reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. This suggests that this compound may offer protective benefits against neurodegeneration by modulating oxidative stress responses.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate?

The synthesis typically involves sequential functionalization of the pyridine ring. For example:

  • Fluorination : Introduce fluorine at the 4-position using electrophilic fluorinating agents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions .
  • Formylation : Install the aldehyde group at the 3-position via Vilsmeier-Haack formylation (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF.
  • Carbamate Protection : React the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA. Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Q. How is the structure of this compound validated experimentally?

Key characterization methods include:

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ ≈ -110 to -120 ppm). ¹H/¹³C NMR identifies the formyl proton (δ ~10 ppm) and Boc-group signals (δ ~1.3 ppm for tert-butyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄FN₂O₃: 277.0954).
  • X-ray Crystallography : Resolves spatial arrangement of the pyridine ring, formyl, and Boc groups, critical for confirming regiochemistry .

Q. What storage conditions are recommended to ensure compound stability?

  • Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group or oxidation of the aldehyde .
  • Light Sensitivity : Protect from direct light to avoid photodegradation of the formyl moiety.
  • Moisture Control : Use desiccants (e.g., molecular sieves) in storage vials.

Advanced Research Questions

Q. How can reaction yields be optimized for the fluorination step?

Apply Design of Experiments (DoE) to systematically vary parameters:

  • Reagent Ratio : Test Selectfluor™:substrate ratios (1.1–2.0 equiv).
  • Solvent Effects : Compare polar aprotic solvents (MeCN, DMF) for improved fluorophilicity.
  • Temperature : Screen 0°C to reflux; higher temps may accelerate kinetics but promote side reactions. Statistical tools (e.g., ANOVA) identify critical factors. For example, excess Selectfluor™ in MeCN at 50°C maximizes yield while minimizing byproducts .

Q. How can instability of the aldehyde group during synthesis be mitigated?

  • In Situ Protection : Convert the formyl to a stable acetal intermediate during synthesis, followed by deprotection (e.g., HCl/MeOH).
  • Radical Scavengers : Add TEMPO (0.1 equiv) to suppress aldehyde oxidation during purification.
  • Low-Temperature Workup : Conduct reactions and isolation steps at ≤0°C to slow decomposition .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR shifts)?

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations between the formyl proton and adjacent pyridine carbons confirm regiochemistry.
  • Isotopic Labeling : Introduce ¹³C at the formyl position to track coupling patterns.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. What mechanistic insights exist for nucleophilic attacks on the formyl group?

Studies on analogous pyridine aldehydes suggest:

  • Electrophilicity : The formyl carbon is activated by electron-withdrawing fluorine and pyridine ring, favoring nucleophilic additions (e.g., Grignard reagents, amines).
  • Steric Effects : The Boc group at the 2-position directs nucleophiles to the 3-formyl site.
  • Kinetic vs. Thermodynamic Control : Reaction conditions (e.g., temperature, solvent polarity) influence whether imine or hydrazone adducts dominate .

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